molecular formula C14H19NO3 B5348582 methyl 2-methyl-3-(pentanoylamino)benzoate

methyl 2-methyl-3-(pentanoylamino)benzoate

Cat. No. B5348582
M. Wt: 249.30 g/mol
InChI Key: YAMDCDJVUOLNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-(pentanoylamino)benzoate, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and is widely used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

Methyl 2-methyl-3-(pentanoylamino)benzoate acts as a selective agonist for the GPR84 receptor, which is expressed in various immune cells, including macrophages and dendritic cells. Upon binding to the receptor, this compound activates downstream signaling pathways, leading to the production of cytokines and chemokines that regulate immune system function and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of immune system function and inflammation. Studies have shown that this compound can modulate the production of pro-inflammatory cytokines and chemokines, which are involved in various diseases, including atherosclerosis, diabetes, and cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-(pentanoylamino)benzoate has several advantages for use in lab experiments, including its high purity and stability. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be expensive, which can limit its use in some research settings.

Future Directions

There are several future directions for the use of methyl 2-methyl-3-(pentanoylamino)benzoate in scientific research. One potential area of research is the development of this compound as a therapeutic agent for inflammatory diseases, including atherosclerosis, diabetes, and cancer. Additionally, this compound could be used to study the role of the GPR84 receptor in immune system function and inflammation. Finally, further research could be conducted to optimize the synthesis of this compound and develop more efficient and cost-effective methods for its production.

Synthesis Methods

Methyl 2-methyl-3-(pentanoylamino)benzoate can be synthesized through the reaction of 2-methyl-3-nitrobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as zinc dust to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.

Scientific Research Applications

Methyl 2-methyl-3-(pentanoylamino)benzoate has shown potential in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes. This compound has been shown to selectively activate the GPR84 receptor, which is involved in immune system regulation and inflammation. This receptor has been implicated in various diseases, including atherosclerosis, diabetes, and cancer, making this compound a potential therapeutic agent for these conditions.

properties

IUPAC Name

methyl 2-methyl-3-(pentanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-5-9-13(16)15-12-8-6-7-11(10(12)2)14(17)18-3/h6-8H,4-5,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMDCDJVUOLNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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